

A Comparative Guide to the Thermogravimetric Analysis of Barium Carbonate Decomposition

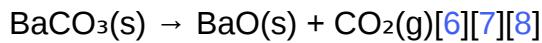
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Barium carbonate

Cat. No.: B7798742

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal decomposition of **barium carbonate** (BaCO_3) using thermogravimetric analysis (TGA). It includes detailed experimental data, protocols, and a comparative look at other alkaline earth metal carbonates.

The thermal decomposition of **barium carbonate** is a critical process in various industrial applications, including the manufacturing of glass, ceramics, and certain electronic components.^{[1][2]} Understanding the kinetics and mechanism of this decomposition is essential for process optimization and quality control. Thermogravimetric analysis is a fundamental technique for characterizing the thermal stability and decomposition profile of materials like BaCO_3 .^[3]

Thermal Decomposition of Barium Carbonate

Barium carbonate is known for its high thermal stability compared to other alkaline earth metal carbonates.^{[4][5]} The thermal stability of alkaline earth metal carbonates increases down the group in the periodic table.^{[4][5]} The decomposition of **barium carbonate** proceeds via the following reaction:

Before decomposition, **barium carbonate** undergoes two phase transformations: from orthorhombic to hexagonal at approximately 1079 K (806 °C) and from hexagonal to cubic at

around 1237 K (964 °C).^{[6][7][8]} The actual decomposition temperature can be influenced by factors such as atmospheric conditions and the presence of other substances.^{[1][9]} For instance, in a reducing atmosphere containing carbon monoxide, the decomposition can be initiated at lower temperatures.^[1] The release of carbon dioxide during decomposition can lead to defects like pinholes or blisters in ceramic glazes.^{[1][10]}

Quantitative Decomposition Data

The following table summarizes key quantitative data obtained from thermogravimetric analysis of **barium carbonate** under different conditions.

Parameter	Value	Experimental Conditions	Source
Decomposition Temperature Range	> 950 °C	Not specified	[6]
Peak Decomposition Temperature	~1300 °C	Not specified	[2][8]
Activation Energy	305 (\pm 14) kJ • mole ⁻¹	TGA/DTA of powder beds	[6][7][8]
Apparent Activation Enthalpy	225.9 kJ • mole ⁻¹	Torsion-Langmuir technique (vacuum)	[6][8]
Phase Transformation (orthorhombic to hexagonal)	1079 K (806 °C)	DTA	[6][7][8]
Phase Transformation (hexagonal to cubic)	1237 K (964 °C)	DTA	[6][7][8]

Comparative Thermal Stability of Alkaline Earth Metal Carbonates

The thermal stability of alkaline earth metal carbonates increases with the increasing ionic radius of the metal cation. **Barium carbonate** is, therefore, the most thermally stable among them.

Carbonate	Chemical Formula	Decomposition Temperature (°C)
Magnesium Carbonate	<chem>MgCO3</chem>	~642
Calcium Carbonate	<chem>CaCO3</chem>	~805
Strontium Carbonate	<chem>SrCO3</chem>	~1071
Barium Carbonate	<chem>BaCO3</chem>	~1245

(Note: Decomposition temperatures are approximate and can vary with experimental conditions. The data for MgCO3, CaCO3, SrCO3, and BaCO3 are based on TGA-MS analysis presented in one study for comparison.)[\[11\]](#)

Experimental Protocols

Standard Thermogravimetric Analysis (TGA) of Barium Carbonate

This protocol outlines a general procedure for analyzing the thermal decomposition of **barium carbonate** powder.

1. Instrumentation and Materials:

- Thermogravimetric Analyzer: A TGA instrument capable of reaching at least 1300°C.
- Crucibles: Platinum or alumina crucibles are typically used for high-temperature analysis.[\[12\]](#) [\[13\]](#)
- Sample: Finely ground **barium carbonate** powder.
- Purge Gas: High-purity nitrogen or argon for an inert atmosphere, or a reactive gas if studying its effect.

2. Sample Preparation:

- Accurately weigh 5-10 mg of the finely ground **barium carbonate** powder into a clean, tared TGA crucible.[\[13\]](#)

- Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

3. Instrument Setup and Measurement:

- Place the sample crucible into the TGA instrument's autosampler or manual holder.

- Set the purge gas flow rate, typically between 20-50 mL/min.[\[13\]](#)

- Temperature Program:

- Equilibrate the sample at a starting temperature, for example, 30-50°C.

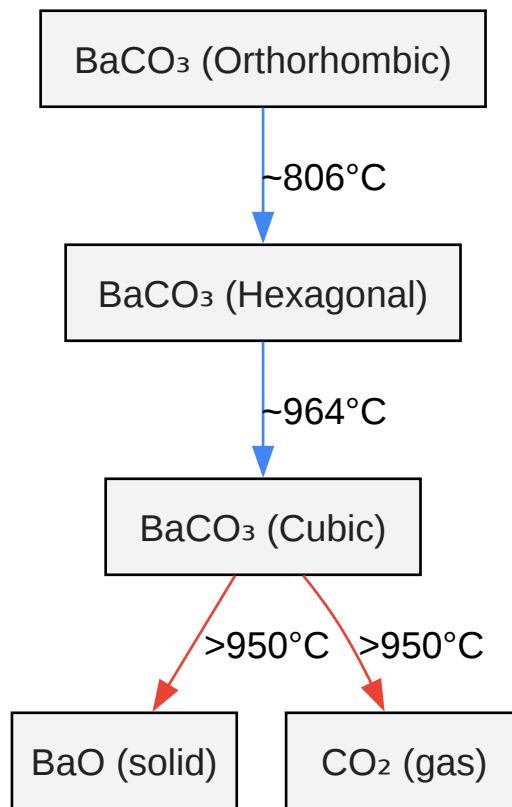
- Ramp the temperature at a controlled heating rate, commonly 10°C/min, up to a final temperature of at least 1300°C to ensure complete decomposition.[\[6\]\[11\]](#)

- Continuously record the sample weight as a function of temperature.

4. Data Analysis:

- Plot the percentage of weight loss versus temperature.

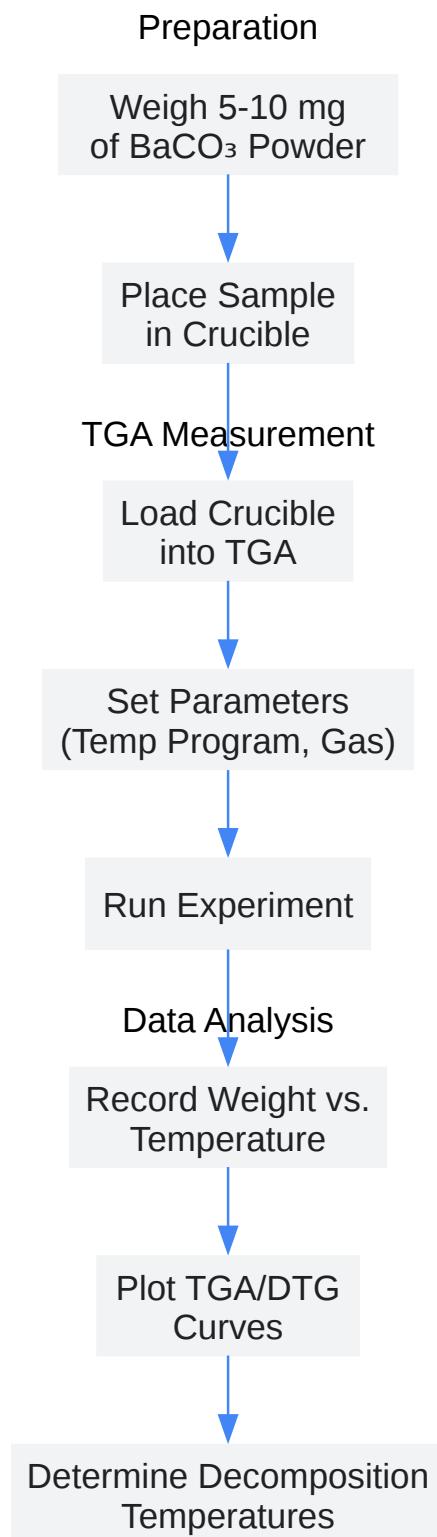
- The onset temperature of decomposition is identified as the point where significant weight loss begins.


- The derivative of the TGA curve (DTG curve) can be plotted to determine the temperature of the maximum rate of decomposition.

Alternative and Complementary Techniques

- Differential Thermal Analysis (DTA): Often performed simultaneously with TGA, DTA measures the temperature difference between the sample and a reference material.[\[6\]\[7\]](#) It is useful for identifying phase transitions, which are not associated with weight loss.
- TGA-Mass Spectrometry (TGA-MS): This technique couples the outlet of the TGA to a mass spectrometer, allowing for the identification of evolved gases during decomposition.[\[14\]](#) For BaCO₃, this would confirm the evolution of CO₂.[\[14\]](#)

Visualizations


Barium Carbonate Decomposition Pathway

[Click to download full resolution via product page](#)

Caption: Phase transitions and decomposition of BaCO₃.

Experimental Workflow for TGA

[Click to download full resolution via product page](#)

Caption: General workflow for TGA experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Barium Carbonate [digitalfire.com]
- 2. Understanding and Utilizing Barium Carbonate in Industrial Manufacturing - CheMondis Blog [blog.chemondis.com]
- 3. chembam.com [chembam.com]
- 4. tutorchase.com [tutorchase.com]
- 5. The thermal stability of alkaline earth metal carbonatesMgCO₃CaCO₃SrCO₃ class 11 chemistry JEE_Main [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. What is the decomposition reaction of Barium carbonate?_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Decomposition of Barium Carbonate (in the ceramic firing process) [digitalfire.com]
- 11. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 12. onlinepubs.trb.org [onlinepubs.trb.org]
- 13. epfl.ch [epfl.ch]
- 14. fkit.unizg.hr [fkit.unizg.hr]
- To cite this document: BenchChem. [A Comparative Guide to the Thermogravimetric Analysis of Barium Carbonate Decomposition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7798742#thermogravimetric-analysis-tga-of-barium-carbonate-decomposition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com